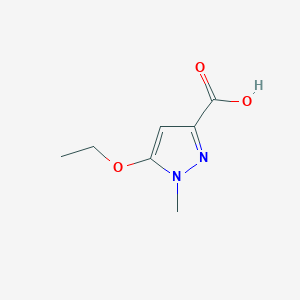

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-6-4-5(7(10)11)8-9(6)2/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWVNFTVXUYADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241826 | |

| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-35-3 | |

| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Pyrazole scaffolds are prevalent in a multitude of pharmacologically active agents, and the targeted functionalization of this core structure, as exemplified by the title compound, offers a versatile platform for the exploration of novel therapeutics.[1][2][3] This document details a robust synthetic pathway, elucidates the rationale behind key experimental steps, and presents a thorough characterization protocol. The content herein is structured to empower researchers with the practical and theoretical knowledge required to successfully synthesize and validate this important chemical entity.

Introduction: The Significance of Functionalized Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The metabolic stability of the pyrazole ring, coupled with its capacity for versatile substitution, makes it an attractive template for medicinal chemists.[1] The title compound, 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, incorporates several key features that enhance its potential as a building block for drug candidates: the 1-methyl group which can influence metabolic stability and receptor binding, the 5-ethoxy group which can modulate lipophilicity and electronic properties, and the 3-carboxylic acid moiety that provides a crucial handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

This guide presents a logical and efficient synthetic strategy, commencing from readily available starting materials, and provides detailed methodologies for the purification and comprehensive characterization of the final compound.

Synthetic Strategy and Experimental Protocols

The synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is approached through a three-step sequence, designed for efficiency and scalability. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 1: Synthesis of Ethyl 4-ethoxy-2,4-dioxobutanoate via Mixed Claisen Condensation

The initial step involves a mixed Claisen condensation between diethyl oxalate and ethyl ethoxyacetate. This reaction is effective because diethyl oxalate lacks α-hydrogens and therefore can only act as an acylating agent, preventing self-condensation.[5] Ethyl ethoxyacetate, possessing acidic α-hydrogens, serves as the nucleophilic component.

Caption: Conceptual diagram of the mixed Claisen condensation.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Reactants: A mixture of 73 g (0.5 mol) of diethyl oxalate and 66 g (0.5 mol) of ethyl ethoxyacetate is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is poured into a beaker containing 500 g of crushed ice and acidified with dilute sulfuric acid to a pH of approximately 3-4. The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 4-ethoxy-2,4-dioxobutanoate.

Step 2: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of the β-ketoester, ethyl 4-ethoxy-2,4-dioxobutanoate, with methylhydrazine. This reaction is a classic method for the formation of the pyrazole ring.[6] The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 40.4 g (0.2 mol) of ethyl 4-ethoxy-2,4-dioxobutanoate in 200 mL of ethanol.

-

Addition of Methylhydrazine: Add 9.2 g (0.2 mol) of methylhydrazine to the solution. A catalytic amount of glacial acetic acid (e.g., 1 mL) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-8 hours. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.[7][8]

Experimental Protocol:

-

Reaction Setup: Dissolve 21.2 g (0.1 mol) of ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate in 150 mL of a 2:1 mixture of ethanol and water.

-

Hydrolysis: Add 8.0 g (0.2 mol) of sodium hydroxide to the solution and heat the mixture to reflux for 4 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with 100 mL of water and cooled in an ice bath. The solution is then carefully acidified to a pH of 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a solid.

Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the N-methyl group (a singlet), and the pyrazole ring proton (a singlet). The carboxylic acid proton will likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethoxy group. |

| FT-IR | The infrared spectrum should display a broad O-H stretching band for the carboxylic acid, C=O stretching for the carboxylic acid, and C-O stretching for the ethoxy group, along with characteristic absorptions for the pyrazole ring.[9][10][11][12] |

| Mass Spec. | Electron ionization mass spectrometry will likely show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH groups.[13] |

Predicted Spectroscopic Data:

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| ~13.0 (br s, 1H, COOH) | ~162.0 (C=O) |

| ~6.2 (s, 1H, pyrazole-H) | ~155.0 (C-ethoxy) |

| ~4.2 (q, 2H, OCH₂) | ~140.0 (C-COOH) |

| ~3.8 (s, 3H, N-CH₃) | ~95.0 (C-pyrazole) |

| ~1.3 (t, 3H, CH₃) | ~68.0 (OCH₂) |

| ~38.0 (N-CH₃) | |

| ~14.0 (CH₃) |

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.[6][14][15][16]

Chromatographic and Physical Data

| Property | Method | Expected Result |

| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |

| Melting Point | Melting Point Apparatus | A sharp melting point range. |

Conclusion and Future Perspectives

This guide has outlined a reliable and well-precedented synthetic route for the preparation of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. The detailed experimental protocols and characterization guidelines provide a solid foundation for researchers to produce and validate this valuable heterocyclic building block. The strategic placement of the ethoxy, methyl, and carboxylic acid functionalities on the pyrazole core makes this compound a highly attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.[17] Future work could involve the derivatization of the carboxylic acid moiety to generate a diverse range of amides and esters for biological screening, further expanding the utility of this versatile scaffold in the ongoing quest for novel and effective medicines.

References

- Chemistry LibreTexts. 23.

- Organic Syntheses Procedure. Acetic acid, ethoxy-, and ethyl ester.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- SpectraBase. Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum.

- Wikipedia.

- ResearchGate. Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.

- ChemicalBook. PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER(21230-43-3)FT-IR.

- Organic Syntheses Procedure. 2.

- Yale Chemistry Department. PS8-S05-2.

- PubChem. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310.

- ChemicalBook.

- PrepChem.com.

- PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.

- Thieme.

- ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2026-01-10).

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Benchchem.

- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- UCLA – Chemistry and Biochemistry.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07).

- Google Patents.

- Google Patents.

- PubMed Central.

- MDPI.

- Organic Syntheses Procedure.

- MDPI.

- MDPI.

- ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF.

- PrepChem.com.

- NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Organic Syntheses Procedure.

- Oregon State University. Spectroscopy of Carboxylic Acids.

- PubChem.

- PrepChem.com. Preparation of 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid.

- Google Patents.

- MedChemExpress.

- Google Patents. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)

- PrepChem.com.

- ChemicalBook.

- PubChem. Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- PubChem.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 16. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Proposed Mechanism of Action as a Modulator of the Hypoxia-Inducible Factor (HIF) Pathway

An In-Depth Technical Guide

Executive Summary

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural architecture strongly suggests a potential mechanism of action as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). This class of inhibitors represents a novel therapeutic strategy for managing anemia associated with chronic kidney disease (CKD) by mimicking the body's natural response to hypoxia.[1][2]

This technical guide synthesizes information from the broader class of pyrazole derivatives and established HIF-PH inhibitors to propose a scientifically grounded hypothesis for the mechanism of action of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Furthermore, it provides a comprehensive, step-by-step experimental framework for researchers to validate this proposed mechanism, from initial enzymatic assays to functional cellular outcomes.

Introduction to the HIF Pathway: A Master Regulator of Oxygen Homeostasis

The ability of cells to sense and adapt to changes in oxygen availability is crucial for survival. The Hypoxia-Inducible Factor (HIF) signaling pathway is the principal mechanism governing this adaptive response.[3] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).

Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation. This process is initiated by a family of enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs, with PHD2 being the primary regulator in most cells).[4] These enzymes utilize molecular oxygen and 2-oxoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on the HIF-α subunit.[3][4] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[5]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity. As a result, HIF-α is not hydroxylated and accumulates in the cytoplasm, subsequently translocating to the nucleus. There, it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a suite of proteins that mediate adaptive responses to low oxygen, including:

-

Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[6]

-

Vascular Endothelial Growth Factor (VEGF): A key promoter of angiogenesis.

-

Genes involved in iron metabolism: Enhancing iron absorption and mobilization for erythropoiesis.[2][6]

The inhibition of PHDs with small molecules provides a therapeutic strategy to stabilize HIF-α and activate this entire cascade, even under normal oxygen levels.[7]

Figure 1: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Structural Rationale for the Proposed Mechanism

The hypothesis that 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid acts as a HIF-PH inhibitor is based on a comparative analysis of its structure with known, clinically evaluated inhibitors. Most small-molecule PHD inhibitors function as 2-oxoglutarate mimetics, competitively binding to the active site of the enzyme.[4] They typically possess key structural features that facilitate this interaction:

-

A Heterocyclic Core: This scaffold orients the molecule within the active site.

-

An Iron-Chelating Moiety: A functional group capable of coordinating with the Fe(II) ion in the enzyme's catalytic center. The carboxylic acid group on the pyrazole ring is a prime candidate for this role.

As shown in the table below, 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid shares the core pyrazole-carboxylic acid motif present in or analogous to several potent HIF-PH inhibitors.

Table 1: Structural Comparison of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid and Known HIF-PH Inhibitors

| Compound | Core Heterocycle | Key Functional Groups | Status |

| 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | Pyrazole | Carboxylic acid, Ethoxy group, N-Methyl group | Investigational (Proposed Mechanism) |

| Roxadustat [6][8][9] | Isoquinoline | N-acylglycine (provides carboxylate for iron chelation) | Approved in various regions[1] |

| Vadadustat [2][10][11] | Pyridine | Glycine conjugate (provides carboxylate) | Approved in various regions[1] |

| Daprodustat [12][13] | Pyridine | Glycine conjugate (provides carboxylate) | Approved in various regions[1] |

| Molidustat [14][15][16] | Pyrazolone | Pyrazolol core acts as iron chelator | Approved in Japan |

While the peripheral substitutions (e.g., the ethoxy and methyl groups) on the target molecule differ from the more complex side chains of approved drugs, the fundamental pharmacophore required for interaction with the PHD active site appears to be present.

Experimental Workflow for Mechanism of Action Validation

To rigorously test the hypothesis that 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a HIF-PH inhibitor, a tiered experimental approach is recommended. This workflow progresses from direct enzyme interaction to cellular and functional consequences.

Figure 2: A tiered experimental workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay

Objective: To determine if 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid directly inhibits the enzymatic activity of PHD2, the primary HIF prolyl hydroxylase, and to quantify its potency (IC₅₀).

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) assay.

Step-by-Step Protocol (AlphaLISA®):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).

-

Prepare serial dilutions of the test compound (5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid) and a known inhibitor (e.g., Molidustat) as a positive control.

-

Prepare a solution of recombinant human PHD2 enzyme.

-

Prepare a solution containing the co-substrates: 2-oxoglutarate and a biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).

-

Prepare a detection mixture containing an antibody specific for hydroxylated proline (e.g., Anti-hydroxy-P564 HIF-1α), AlphaLISA® acceptor beads conjugated to a secondary antibody, and streptavidin-coated donor beads.

-

-

Enzymatic Reaction:

-

In a 384-well microplate, add the reaction buffer.

-

Add the test compound dilutions or control.

-

Add the PHD2 enzyme to initiate the reaction.

-

Add the 2-oxoglutarate and biotinylated HIF-1α substrate peptide.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for hydroxylation.

-

-

Detection:

-

Stop the reaction by adding the detection mixture containing the antibody and beads.

-

Incubate in the dark to allow for bead-antibody-peptide complex formation.

-

Read the plate on an AlphaLISA®-capable plate reader. The signal is proportional to the amount of hydroxylated peptide.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PHD2 enzyme activity.

-

Protocol 2: Cellular HIF-1α Stabilization Assay

Objective: To confirm that the compound increases the levels of HIF-1α protein in a cellular context, which is the direct downstream consequence of PHD inhibition.

Methodology: Western Blotting.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture human cells known to express the HIF pathway, such as a renal cell line (e.g., HK-2) or a hepatocellular carcinoma line (e.g., HepG2), under standard conditions (37°C, 5% CO₂).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1% O₂ or a known inhibitor).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for HIF-1α and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the HIF-1α signal to the loading control. A dose-dependent increase in normalized HIF-1α levels indicates successful stabilization.

-

Protocol 3: Target Gene Expression Analysis

Objective: To verify that the stabilized HIF-α is transcriptionally active and upregulates the expression of its known target genes.

Methodology: Quantitative Real-Time PCR (qRT-PCR).

Step-by-Step Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with the compound as described in Protocol 2, potentially for a longer duration (e.g., 8-24 hours) to allow for transcriptional changes.

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (EPO, VEGF, TFRC), a housekeeping gene for normalization (ACTB, GAPDH), and a SYBR Green or TaqMan-based master mix.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control. A significant fold-increase in target gene mRNA levels indicates activation of the HIF pathway.

-

Protocol 4: Functional Outcome Assay (EPO Secretion)

Objective: To measure the secretion of Erythropoietin (EPO), a key therapeutic protein and a primary functional output of HIF pathway activation in relevant cell types.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

-

Cell Culture and Supernatant Collection:

-

Culture HepG2 cells, which are known to produce EPO, in a suitable plate format.

-

Treat the cells with the test compound for an extended period (e.g., 48-72 hours) to allow for protein synthesis and secretion.

-

Collect the cell culture supernatant and centrifuge to remove any detached cells or debris.

-

-

ELISA Procedure:

-

Use a commercial human EPO ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding the collected supernatant samples and a series of EPO standards to a microplate pre-coated with an EPO capture antibody.

-

Incubate to allow EPO to bind.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to interpolate the concentration of EPO in the cell supernatant samples. A dose-dependent increase in secreted EPO provides strong evidence for a functionally active HIF pathway.

-

Conclusion

Based on strong structural analogies to a well-established class of pharmaceuticals, the most probable mechanism of action for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is the inhibition of HIF prolyl hydroxylase enzymes. This inhibition would lead to the stabilization of HIF-α, subsequent transcriptional activation of HIF target genes, and an increase in erythropoietin production. The comprehensive experimental workflow detailed in this guide provides a clear and robust pathway for researchers to rigorously test this hypothesis. Confirmation of this mechanism would position 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a valuable tool for research into oxygen sensing pathways and as a potential lead compound for the development of therapeutics for anemia and other ischemia-related conditions.

References

-

Wikipedia contributors. (2024). HIF prolyl-hydroxylase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Locatelli, F., et al. (2021). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), 8-25. [Link]

-

Prabhakar, N. R., & Semenza, G. L. (2015). The Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 6, 111. [Link]

-

Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

-

Wiecek, A., et al. (2021). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine, 10(11), 2439. [Link]

-

Joharapurkar, A. A., et al. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Communications, 54(78), 10948-10960. [Link]

-

U.S. National Library of Medicine. (n.d.). Roxadustat. PubChem. [Link]

-

U.S. National Library of Medicine. (n.d.). Vadadustat. PubChem. [Link]

-

Hirota, K. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Biomedicines, 9(5), 468. [Link]

-

U.S. National Library of Medicine. (n.d.). Molidustat. PubChem. [Link]

-

U.S. Food & Drug Administration. (2023). VAFSEO (vadadustat) tablets, for oral use. [Link]

-

precisionFDA. (n.d.). ROXADUSTAT. [Link]

-

U.S. Food & Drug Administration. (2023). JESDUVROQ (daprodustat) tablets. [Link]

-

Beck, B., et al. (2018). Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia. ChemMedChem, 13(12), 1228-1244. [Link]

-

U.S. National Library of Medicine. (n.d.). Enarodustat. PubChem. [Link]

-

Wikipedia contributors. (2023). Enarodustat. Wikipedia, The Free Encyclopedia. [Link]

-

PharmaCompass. (n.d.). Roxadustat. [Link]

-

Wikipedia contributors. (2023). Molidustat. Wikipedia, The Free Encyclopedia. [Link]

-

U.S. National Library of Medicine. (2024). Daprodustat. LiverTox. [Link]

-

Chen, N., et al. (2019). Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis. New England Journal of Medicine, 381(11), 1001-1010. [Link]

-

KEGG DRUG. (n.d.). Molidustat sodium. [Link]

Sources

- 1. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. medkoo.com [medkoo.com]

- 15. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molidustat - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from structurally related pyrazole derivatives to offer a robust predictive analysis. This approach is intended to guide researchers in the identification and characterization of this compound upon its synthesis.

Molecular Structure and a Priori Considerations

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The unique arrangement of an ethoxy group at the 5-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 3-position dictates a specific electronic and steric environment, which will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy, N-methyl, pyrazole ring, and carboxylic acid protons. The chemical shifts are predicted based on data from similar pyrazole derivatives.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | The acidic proton is typically deshielded and often appears as a broad singlet. |

| Pyrazole Ring (-CH=) | ~6.5 | Singlet | - | The lone proton on the pyrazole ring is expected in this region, influenced by the surrounding substituents. |

| Ethoxy (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet | ~7.0 | The methylene protons are adjacent to an oxygen atom, causing a downfield shift, and are split by the neighboring methyl group. |

| N-Methyl (-NCH₃) | ~3.8 - 4.0 | Singlet | - | The methyl group attached to the nitrogen atom of the pyrazole ring. |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 | The terminal methyl protons of the ethoxy group are split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid (-COOH) | ~160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Pyrazole C5 (-C-OEt) | ~155 | The carbon atom attached to the ethoxy group is expected to be significantly downfield. |

| Pyrazole C3 (-C-COOH) | ~145 | The carbon atom bearing the carboxylic acid group. |

| Pyrazole C4 (-CH=) | ~90 - 95 | The protonated carbon of the pyrazole ring. |

| Ethoxy (-OCH₂) | ~65 - 70 | The methylene carbon of the ethoxy group. |

| N-Methyl (-NCH₃) | ~35 - 40 | The carbon of the N-methyl group. |

| Ethoxy (-CH₃) | ~14 - 16 | The terminal methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 14 ppm, and a relaxation delay of 1-2 seconds.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the ethoxy group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for unambiguously assigning the quaternary carbons and confirming the overall connectivity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is expected to show characteristic absorption bands.[6][7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The broadness is due to hydrogen bonding.[9] |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong | Characteristic absorption for the carbonyl group in a carboxylic acid. |

| ~1600 | C=N and C=C stretch (Pyrazole Ring) | Medium | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1200-1300 | C-O stretch (Carboxylic Acid and Ether) | Strong | Stretching vibrations of the C-O bonds. |

| ~2900-3000 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methyl and ethyl C-H bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (C₈H₁₀N₂O₃), the calculated molecular weight is approximately 186.18 g/mol .

-

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for this molecule.

-

Positive Ion Mode ([M+H]⁺): An intense peak is expected at m/z 187.

-

Negative Ion Mode ([M-H]⁻): An intense peak is expected at m/z 185.

-

Predicted Fragmentation Pattern

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) of the parent ion will reveal characteristic fragment ions.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 187) could involve:

-

Loss of water (H₂O) from the carboxylic acid, leading to a fragment at m/z 169.

-

Loss of ethylene (C₂H₄) from the ethoxy group, resulting in a fragment at m/z 159.

-

Loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 142.

-

Decarboxylation (loss of CO₂) from the carboxylic acid, yielding a fragment at m/z 143.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high resolution) is ideal.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated parent ion to obtain the fragmentation pattern.

-

Visualization of Molecular Structure and Proposed Fragmentation

To further aid in the understanding of the compound's structure and its behavior in mass spectrometry, the following diagrams are provided.

Figure 1: Molecular structure of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Figure 2: Proposed MS/MS fragmentation of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. By leveraging data from structurally analogous compounds, this document serves as a valuable resource for researchers in the synthesis and characterization of this novel molecule. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The successful characterization of this compound will be a significant contribution to the field of medicinal chemistry, and the predictive data herein will be instrumental in achieving that goal.

References

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- The Royal Society of Chemistry. Supporting Information.

- National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.

- SAGE Publications Inc. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.

- National Institutes of Health. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.

- ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5....

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Biological Activity of Novel Pyrazole Carboxylic Acid Derivatives

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its derivatives, particularly those functionalized with a carboxylic acid moiety, exhibit a remarkable breadth of biological activities.[2][3] This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of novel pyrazole carboxylic acid derivatives. We will explore their roles as anticancer, anti-inflammatory, and antimicrobial agents, detailing the underlying mechanisms and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Significance of the Pyrazole Scaffold

The synthetic versatility and favorable drug-like properties of the pyrazole nucleus have established it as a critical building block in the development of targeted therapies.[1] The incorporation of a carboxylic acid group often enhances the molecule's pharmacokinetic profile and provides a key interaction point for biological targets. Pyrazole carboxylic acid derivatives are known to engage in a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antidepressant effects.[2][3][4] Their prominence is underscored by the presence of the pyrazole ring in eight FDA-approved small molecule protein kinase inhibitors, such as Crizotinib and Celecoxib, the latter being a well-known COX-2 inhibitor.[1][5] This guide will delve into the key therapeutic areas where these derivatives are making a significant impact.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available. A common and effective strategy involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach allows for significant diversity in the final product, as substituents can be readily varied on both starting materials.

Another powerful method is the reaction of pyranone derivatives with hydrazine in ethanol, which yields the corresponding pyrazoles.[6] More advanced and sustainable synthetic methodologies, such as those assisted by microwave irradiation or ultrasound, have been developed to reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]

Rationale for Synthetic Choices: The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which is crucial for tuning the biological activity. For instance, creating libraries of analogs for structure-activity relationship (SAR) studies necessitates a synthetic pathway that is tolerant of a wide range of functional groups and provides consistent, high yields. The one-pot synthesis of pyrazoles from readily available starting materials is particularly advantageous for rapid lead generation and optimization.[8]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a major class of anticancer agents, primarily due to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][9]

Mechanism of Action: Kinase Inhibition

Many novel pyrazole carboxylic acid derivatives function as ATP-competitive inhibitors of protein kinases.[1] The pyrazole scaffold is adept at forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] Key kinases targeted by pyrazole derivatives include:

-

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth, angiogenesis, and metastasis.[10] Certain fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[9][10] For example, compound 50 in a study by Saleh et al. showed potent dual inhibition with IC₅₀ values of 0.09 µM and 0.23 µM for EGFR and VEGFR-2, respectively, and exhibited greater cytotoxicity against HepG2 liver cancer cells than standard drugs like erlotinib and sorafenib.[9]

-

PI3 Kinase: Phosphoinositide 3-kinases (PI3Ks) are involved in cell growth and survival. A series of pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM.[9]

-

Haspin Kinase: This kinase is involved in cell division, and its inhibition is a newer strategy in cancer therapy. Pyrazolo[4,3-f]quinoline derivatives have been identified as potent haspin kinase inhibitors.[9]

-

ALKBH1 Demethylase: Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[11]

The diagram below illustrates the general mechanism of a pyrazole-based kinase inhibitor blocking the ATP binding site.

Caption: Competitive inhibition of a kinase by a pyrazole derivative.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of pyrazole derivatives. Key findings include:

-

Substitution at Position 1: The substituent at the N1 position of the pyrazole ring is critical. A 2,4-dichlorophenyl group has been shown to be important for potent activity in some series.[12][13]

-

Substitution at Position 3: A carboxamide group at this position is often required for potent cannabinoid CB1 receptor antagonism, a target that also has implications in cancer.[12][13]

-

Substitution at Position 5: A para-substituted phenyl ring at the 5-position is a common feature in potent derivatives.[12][13]

-

Carboxylic Acid Position: For ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring resulted in a 1200-fold decrease in activity, highlighting the critical role of its placement for target engagement.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro inhibitory activity of selected novel pyrazole derivatives against various human cancer cell lines.

| Compound ID/Series | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 | [9] |

| Compound 50 | EGFR / VEGFR-2 | HepG2 (Liver) | 0.71 | [9] |

| Compound 48 | Haspin Kinase | HCT116 (Colon) | 1.7 | [9] |

| Compound 48 | Haspin Kinase | HeLa (Cervical) | 3.6 | [9] |

| Fused Pyrazole 3 | EGFR | - | 0.06 | [10] |

| Fused Pyrazole 9 | VEGFR-2 | - | 0.22 | [10] |

| ALKBH1 Inhibitor 29 | ALKBH1 | - | 0.031 | [11] |

Anti-inflammatory Activity: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[14] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] The pyrazole scaffold is central to this class of drugs, with celecoxib (Celebrex®) being the archetypal example.[16]

Mechanism of Action

Selective COX-2 inhibitors fit into a larger, more flexible active site in the COX-2 enzyme compared to COX-1. The carboxylic acid or a bioisostere (like the sulfonamide in celecoxib) is crucial for binding to a specific sub-pocket within the COX-2 active site, conferring selectivity. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] Some novel pyrazole-pyridazine hybrids have shown even higher COX-2 inhibitory action and selectivity than celecoxib.[5]

Experimental Evaluation: Carrageenan-Induced Paw Edema

A standard in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

Protocol:

-

Animal Preparation: Healthy adult rats are fasted overnight with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Compound Administration: The test pyrazole derivative, a standard drug (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally.[17][18]

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar tissue of the right hind paw.

-

Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Rationale: This model is highly reproducible and effectively screens for acute anti-inflammatory activity. The choice of a well-established standard like indomethacin or diclofenac allows for a reliable comparison of potency.[18][19]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[20] Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[20][21][22]

Spectrum of Activity

Various synthesized series of pyrazole carboxylic and dicarboxylic acid derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[6][21][22]

-

Some derivatives have shown a broad spectrum of activity, while others are more specific.[6] For instance, one study found that while many compounds had an effect on C. albicans, only a few were active against other Candida species like C. tropicalis and C. parapsilosis.[21][22]

-

SAR studies have indicated that the presence and position of electronegative atoms, such as fluorine or oxygen, on substituents of the pyrazole ring are crucial for antifungal activity.[21]

Experimental Evaluation: Agar Well Diffusion Assay

A common method to screen for antimicrobial activity is the agar well/disk diffusion method.[20][21]

Protocol:

-

Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the target microorganism is uniformly spread over the agar surface.

-

Well/Disk Application:

-

Well Method: Sterile wells (e.g., 6 mm diameter) are punched into the agar. A specific volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well.

-

Disk Method: Sterile paper disks are impregnated with the test compound solution and placed on the agar surface.

-

-

Controls: A positive control (standard antibiotic/antifungal) and a negative control (solvent alone) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25-30°C for 48-72h for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well/disk where microbial growth is prevented) is measured in millimeters.

Rationale: This assay provides a straightforward, qualitative (or semi-quantitative) assessment of a compound's ability to inhibit microbial growth. It is an excellent primary screening tool to identify active compounds for further investigation, such as determining the Minimum Inhibitory Concentration (MIC).

The workflow for screening and identifying lead antimicrobial pyrazole derivatives is depicted below.

Caption: Workflow for antimicrobial screening of pyrazole derivatives.

Conclusion and Future Directions

Novel pyrazole carboxylic acid derivatives continue to be an exceptionally fruitful area of research in drug discovery. Their synthetic tractability and ability to potently and selectively modulate the activity of diverse biological targets have solidified their importance. The research highlighted in this guide demonstrates significant progress in developing these compounds as anticancer, anti-inflammatory, and antimicrobial agents.

Future efforts will likely focus on:

-

Multi-target inhibitors: Designing single molecules that can hit multiple nodes in a disease pathway, such as dual EGFR/VEGFR inhibitors for cancer.[9]

-

Improving Pharmacokinetics: Enhancing the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to improve their in vivo efficacy and safety profiles.

-

Novel Mechanisms: Exploring new biological targets for pyrazole derivatives beyond kinase and COX inhibition to address unmet medical needs.

The pyrazole carboxylic acid scaffold, with its proven track record and ongoing innovation, is poised to deliver the next generation of targeted therapeutics.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam. [Link]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

-

Ulusoy, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

Saleh, N. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 5035. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

El-Gazzar, M. G., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 354-363. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. [Link]

-

Ansari, M. F., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]

-

Zhang, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(8), 13874-13885. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3399. [Link]

-

Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(26), 18635-18653. [Link]

-

Hassan, G. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 213-231. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3399. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

-

Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1195-1211. [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

-

Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

-

Fares, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 107008. [Link]

-

Current status of pyrazole and its biological activities. (2016). PubMed Central. [Link]

-

da Silva, A. C. A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(21), 7486. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 78-91. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. meddocsonline.org [meddocsonline.org]

The Strategic Advantage of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and clinical candidates.[1] From blockbuster anti-inflammatory drugs to cutting-edge kinase inhibitors for cancer therapy, the pyrazole ring has demonstrated its prowess in interacting with a wide array of biological targets.[1][2][3] The number of drugs incorporating this nucleus has seen a significant uptick in the last decade, a testament to its favorable drug-like properties.[1]

Within this esteemed class of heterocycles, 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid emerges as a particularly valuable building block. Its trifunctional nature—a reactive carboxylic acid handle, a metabolically stable N-methylated pyrazole core, and a strategically positioned ethoxy group—offers a unique combination of features for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this high-value intermediate, empowering researchers to leverage its full potential in the quest for novel therapeutics.

Physicochemical Properties and Strategic Importance

The strategic value of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid lies in the distinct roles played by each of its functional components. The N-methylation prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for predictable binding to protein targets.[3] The carboxylic acid at the 3-position serves as a versatile anchor for a variety of chemical transformations, most notably amide bond formation, enabling the exploration of diverse chemical space. Concurrently, the ethoxy group at the 5-position offers a means to modulate lipophilicity and can engage in key hydrogen bond interactions within a target's active site. This strategic placement of functional groups allows for a multi-pronged approach to optimizing a molecule's structure-activity relationship (SAR).

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | - |

| Molecular Weight | 170.17 g/mol | - |

| CAS Number | 13634-96-3 | - |

| Predicted LogP | 0.8 - 1.2 | ChemDraw |

| Predicted pKa | 3.5 - 4.5 | ChemDraw |

Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Reliable and Scalable Route

A robust and scalable synthesis of the title compound is paramount for its widespread application. A highly plausible and efficient method involves a three-step sequence commencing with a Claisen condensation, followed by a classical Knorr-type pyrazole synthesis, and culminating in ester hydrolysis.

Figure 1: Proposed synthetic workflow for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-ethoxybutanoate (Intermediate)

This initial step involves a base-catalyzed Claisen condensation between diethyl oxalate and ethyl ethoxyacetate.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl ethoxyacetate (1.0 equivalent) dropwise at 0-5 °C.

-

Condensation: Following the addition, add diethyl oxalate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired dioxoester.

Step 2: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate

This step is a classic Knorr pyrazole synthesis via the cyclocondensation of the β-dicarbonyl intermediate with methylhydrazine.

-

Reaction Setup: Dissolve the ethyl 2,4-dioxo-4-ethoxybutanoate intermediate (1.0 equivalent) in ethanol or acetic acid.

-

Cyclization: Add methylhydrazine (1.0-1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

-

Reaction Completion: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid

The final step is a standard saponification of the ethyl ester to the target carboxylic acid.

-

Saponification: Dissolve the ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (1.5-2.0 equivalents) and heat the mixture to reflux for 1-3 hours.[4]

-

Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.[4]

Key Reactions and Transformations: A Gateway to Chemical Diversity

The true utility of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a building block is realized through the selective manipulation of its functional groups.

Amide Bond Formation: The Workhorse Reaction

The carboxylic acid moiety is readily converted to a wide range of amides, a critical transformation for exploring SAR in many drug discovery programs. Standard peptide coupling reagents are highly effective for this purpose.

Figure 2: General workflow for amide coupling reactions.

Detailed Protocol for a Typical Amide Coupling:

-

Activation: To a solution of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in an aprotic solvent such as DMF, add a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent. The crude amide can then be purified by column chromatography or recrystallization.

Causality Insight: The use of HATU is often preferred for coupling with less reactive or sterically hindered amines due to the formation of a highly reactive HOBt-ester intermediate, which minimizes side reactions and racemization.

Modulation of the 5-Position: Ether Cleavage and Beyond

The ethoxy group at the 5-position, while generally stable, can be cleaved under specific conditions to reveal a hydroxyl group. This transformation opens up another avenue for diversification.

Protocol for Ether Cleavage:

-

Reaction Setup: Dissolve the pyrazole substrate in a suitable solvent like dichloromethane or chloroform.

-

Reagent Addition: Cool the solution to 0 °C and add a strong Lewis acid such as boron tribromide (BBr₃) (2-3 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Quenching and Isolation: Carefully quench the reaction by the slow addition of methanol or water. The product can then be isolated by extraction and purified by chromatography.

Expertise Note: The resulting 5-hydroxypyrazole can then be re-alkylated or arylated under basic conditions to introduce a variety of substituents, allowing for a systematic exploration of the impact of the 5-position substituent on biological activity.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] Many of these inhibitors function by forming key hydrogen bonds with the hinge region of the kinase active site. The structural motif of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is ideally suited for this purpose. The pyrazole nitrogens can act as hydrogen bond acceptors, while amide derivatives of the carboxylic acid can serve as hydrogen bond donors and occupy adjacent pockets.

Figure 3: Schematic of a pyrazole-based inhibitor binding in a kinase active site.